molecular formula C7H9BrO2 B13897918 4-Bromocyclohex-2-ene-1-carboxylic acid

4-Bromocyclohex-2-ene-1-carboxylic acid

Cat. No.: B13897918
M. Wt: 205.05 g/mol
InChI Key: JQSWAQPQCWROFK-UHFFFAOYSA-N
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Description

4-Bromocyclohex-2-ene-1-carboxylic acid is a brominated cyclohexene derivative featuring a carboxylic acid functional group at position 1 and a bromine substituent at position 4 of the cyclohexene ring. The bromine atom introduces steric and electronic effects that influence reactivity, while the carboxylic acid group enhances polarity and acidity compared to ester or ketone analogs.

Properties

IUPAC Name

4-bromocyclohex-2-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrO2/c8-6-3-1-5(2-4-6)7(9)10/h1,3,5-6H,2,4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQSWAQPQCWROFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C=CC1C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromocyclohex-2-ene-1-carboxylic acid typically involves the bromination of cyclohex-2-ene-1-carboxylic acid. The reaction can be carried out using bromine (Br2) in the presence of a solvent such as acetic acid. The reaction conditions usually involve maintaining a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of 4-Bromocyclohex-2-ene-1-carboxylic acid may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the consistency and purity of the final product. Techniques such as recrystallization and chromatography may be employed to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromocyclohex-2-ene-1-carboxylic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form different products.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as 4-hydroxycyclohex-2-ene-1-carboxylic acid.

    Oxidation: Products may include 4-bromocyclohex-2-ene-1,2-dicarboxylic acid.

    Reduction: Products may include 4-bromocyclohex-2-ene-1-methanol.

Scientific Research Applications

4-Bromocyclohex-2-ene-1-carboxylic acid has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromocyclohex-2-ene-1-carboxylic acid depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and targets would depend on the context of its use.

Comparison with Similar Compounds

Ethyl 2-Amino-4,6-Bis(4-Fluorophenyl)cyclohexa-1,3-Diene-1-Carboxylate

This compound, reported by Jasinski et al. (2012), shares a cyclohexene core but differs in substituents and functional groups:

  • Substituents : Two 4-fluorophenyl groups at positions 4 and 6 (vs. a single bromine at position 4 in the target compound).
  • Functional Groups: An ester (-COOEt) at position 1 and an amino (-NH2) group at position 2 (vs. a carboxylic acid (-COOH) at position 1 in the target compound).
  • Conformation: The cyclohexa-1,3-diene ring adopts a screw-boat conformation with puckering parameters (Q = 0.355–0.434 Å, θ = 63.3–64.7°, φ = 269.7–271.3°) .
  • Reactivity: The amino and ester groups enable nucleophilic and condensation reactions, whereas the carboxylic acid group in the target compound favors acid-catalyzed reactions (e.g., esterification).

Ethyl 6-(4-Bromophenyl)-4-(4-Fluorophenyl)-2-Oxocyclohex-3-Ene-1-Carboxylate

This precursor to the compound in highlights the role of substituent positioning:

  • Substituents : A 4-bromophenyl group at position 6 and a 4-fluorophenyl group at position 4 (vs. a bromine atom directly on the cyclohexene ring in the target compound).
  • Functional Groups : A ketone (-CO-) at position 2 and an ester (-COOEt) at position 1 (vs. a carboxylic acid (-COOH) at position 1).
  • Synthesis: Prepared via amination of cyclohexenone derivatives with ammonium acetate in glacial acetic acid . The target compound may undergo similar reactions but with distinct regioselectivity due to the carboxylic acid’s directing effects.

(Bromomethyl)cyclohexane (Cyclohexylmethyl Bromide)

This brominated cyclohexane derivative (CAS 2550-36-9) differs in structure and reactivity:

  • Structure : A bromomethyl (-CH2Br) substituent on a saturated cyclohexane ring (vs. bromine on an unsaturated cyclohexene ring in the target compound).
  • Molecular Weight : 177.08 g/mol (vs. ~219 g/mol for the target compound, estimated).
  • Reactivity : The absence of a carboxylic acid group limits its utility in acid-driven reactions. However, the bromomethyl group is highly reactive in alkylation or nucleophilic substitution reactions .

Structural and Functional Group Analysis

Electronic and Steric Effects

  • Bromine vs.
  • Carboxylic Acid vs. Ester : The -COOH group increases acidity (pKa ~4-5) compared to esters (pKa ~25–30), enabling deprotonation under milder conditions .

Conformational Differences

  • Cyclohexene rings with bulky substituents (e.g., 4-bromophenyl in ) exhibit dihedral angles of 76–81° between aromatic rings, contributing to non-planar conformations . In contrast, the target compound’s bromine atom on the cyclohexene ring may induce less distortion due to reduced steric demand.

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